molecular formula C8H14O2 B14712385 2-(Ethoxymethylidene)pentanal CAS No. 21037-71-8

2-(Ethoxymethylidene)pentanal

Cat. No.: B14712385
CAS No.: 21037-71-8
M. Wt: 142.20 g/mol
InChI Key: ZZNGZYXKRAQLHN-UHFFFAOYSA-N
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Description

2-(Ethoxymethylidene)pentanal is a specialized aldehyde derivative featuring an ethoxymethylidene substituent at the 2-position of a pentanal backbone. This compound is primarily utilized in organic synthesis, particularly in [3+3] heterocyclization reactions. For example, it reacts with methyl N'-cycloalkylylidenecarbamohydrazonothioates to form spiro-condensed heterocyclic systems containing pyrimidine rings . Its unique structure—combining an aldehyde group with an ethoxy-substituted conjugated system—enhances its reactivity in cyclization processes, making it valuable for constructing complex heterocycles.

Properties

CAS No.

21037-71-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-(ethoxymethylidene)pentanal

InChI

InChI=1S/C8H14O2/c1-3-5-8(6-9)7-10-4-2/h6-7H,3-5H2,1-2H3

InChI Key

ZZNGZYXKRAQLHN-UHFFFAOYSA-N

Canonical SMILES

CCCC(=COCC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Ethoxymethylidene)pentanal can be synthesized through the condensation of pentanal with ethyl formate in the presence of a base. The reaction typically involves the following steps:

    Condensation Reaction: Pentanal reacts with ethyl formate in the presence of a base such as sodium ethoxide.

    Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete condensation.

    Purification: The product is purified through distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)pentanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, often resulting in various substituted derivatives.

Scientific Research Applications

2-(Ethoxymethylidene)pentanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)pentanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. The molecular targets and pathways involved depend on the specific reactions it undergoes, often involving the formation of intermediates that further react to form the final products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

  • 2-(Ethoxymethylidene)pentanal : Contains an ethoxymethylidene group (–CH=OCH₂CH₃) at the 2-position of pentanal, introducing conjugation and steric effects.
  • Pentanal (Valeraldehyde) : A straight-chain aldehyde (C₅H₁₀O) with a terminal carbonyl group .
  • 2-Methylpentanal : A branched isomer (C₆H₁₂O) with a methyl group at the 2-position, altering hydrophobicity and boiling point .
  • Crotonaldehyde (trans-2-Butenal) : An α,β-unsaturated aldehyde (C₄H₆O) with a conjugated double bond, increasing electrophilicity .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Key Functional Groups
This compound Not reported Not reported Not reported Aldehyde, ethoxymethylidene
Pentanal C₅H₁₀O 86.13 103 Aldehyde
2-Methylpentanal C₆H₁₂O 100.16 ~126* Aldehyde, branched chain
Crotonaldehyde C₄H₆O 70.09 104 α,β-unsaturated aldehyde

*Estimated based on branching effects.

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